Avosentan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Kidney Disease Treatment

Scientific Field: Nephrology

Summary of the Application: Avosentan, an endothelin receptor antagonist (ERA), has been proposed as a therapeutic strategy to reduce proteinuria and slow the progression of kidney disease.

Methods of Application: The administration of ERAs reduces kidney fibrosis, inflammation, and proteinuria.

Diabetic Nephropathy and Cardiovascular Disease Treatment

Scientific Field: Endocrinology and Cardiology

Summary of the Application: Avosentan, a non-peptidergic endothelin receptor A (ETA) antagonist, has been studied for its effects on diabetic nephropathy and cardiovascular disease.

Methods of Application: The study involved the administration of avosentan to diabetic apolipoprotein E knockout mice.

Results or Outcomes: Avosentan treatment significantly attenuated diabetes-associated albuminuria, glomerulosclerosis, mesangial matrix accumulation, and renal expression of genes encoding connective tissue growth factor, vascular endothelial growth factor, transforming growth factor β, and nuclear factor κB.

Renoprotection in Diabetic Kidney Disease

Scientific Field: Endocrinology and Nephrology

Summary of the Application: Avosentan has been found to be effective for renoprotection in people with diabetic kidney disease.

Methods of Application: The effectiveness of Avosentan for renoprotection in diabetic kidney disease was determined through a systematic review and meta-analysis of various studies.

Results or Outcomes: The results of the systematic review and meta-analysis showed that Avosentan is effective for renoprotection in people with diabetic kidney disease.

Treatment of Type 2 Diabetes and Chronic Kidney Disease

Summary of the Application: Avosentan has been studied for its effects on type 2 diabetes and chronic kidney disease.

Methods of Application: The study involved the administration of Avosentan to patients with type 2 diabetes and chronic kidney disease.

Results or Outcomes: The study found that Avosentan treatment significantly attenuated diabetes-associated albuminuria, glomerulosclerosis, mesangial matrix accumulation, and renal expression of genes encoding connective tissue growth factor, vascular endothelial growth factor, transforming growth factor β, and nuclear factor κB.

Endothelin Receptor Antagonists in Kidney Disease

Summary of the Application: Endothelin receptor antagonists (ERAs), such as Avosentan, have been proposed as a therapeutic strategy to reduce proteinuria and slow the progression of kidney disease.

Atrasentan and Renal Events in Patients with Type 2 Diabetes and Chronic Kidney Disease

Summary of the Application: A previous trial using high doses of avosentan, a non-selective endothelin receptor antagonist, in patients with diabetes and chronic kidney disease, was stopped prematurely because of an increased incidence of heart failure.

Results or Outcomes: Short term treatment with low doses of the more selective endothelin A receptor antagonist atrasentan reduced albuminuria without causing significant sodium retention.

Avosentan, also known as SPP301 or Ro 67-0565, is a potent and selective antagonist of the endothelin A receptor. It is primarily investigated for its therapeutic potential in treating diabetic nephropathy and other chronic kidney diseases. The compound works by blocking the effects of endothelin-1, a peptide that plays a significant role in vasoconstriction and fluid retention, thereby potentially reducing proteinuria and improving renal function in affected patients .

Avosentan works by blocking endothelin receptors, particularly endothelin type A (ETA) receptors []. Endothelin is a molecule that causes blood vessels to constrict. By blocking these receptors, avosentan prevents endothelin from exerting its narrowing effect, potentially leading to vasodilation (blood vessel widening) and reduced blood pressure []. In the context of diabetic nephropathy, this mechanism was intended to reduce pressure within the kidney and slow down kidney damage [].

The primary chemical reaction involving avosentan is its binding to the endothelin A receptor, which inhibits the action of endothelin-1. This interaction can lead to various downstream effects, including vasodilation and decreased sodium reabsorption in the kidneys. The specific binding affinity of avosentan for the endothelin A receptor is significantly higher than that for the endothelin B receptor, making it a selective agent in modulating renal and cardiovascular functions .

The synthesis of avosentan involves multiple steps typical of organic synthesis processes. While specific proprietary methods may exist, general approaches include:

- Formation of Key Intermediates: Utilizing reactions such as amination or alkylation to create critical building blocks.

- Coupling Reactions: Employing coupling agents to link different molecular fragments.

- Purification: Techniques like crystallization or chromatography are used to purify the final product.

The exact synthetic route is often proprietary but typically follows established organic chemistry principles .

Avosentan is primarily studied for its application in treating:

- Diabetic Nephropathy: It aims to reduce proteinuria and slow disease progression.

- Cardiovascular Disorders: Due to its vasodilatory effects, it may have potential applications in managing hypertension and heart failure.

Research continues into its efficacy across various renal pathologies and potential combinations with other therapeutic agents .

Interaction studies have indicated that avosentan can affect the pharmacokinetics of certain medications, particularly oral contraceptives containing ethinylestradiol and progesterone. This interaction suggests that avosentan may reduce the contraceptive efficacy of these drugs when administered concurrently . Additionally, studies have explored its combined effects with other antihypertensive agents like lisinopril, demonstrating potential benefits in renal histology normalization .

Avosentan shares similarities with several other endothelin receptor antagonists. Here are some notable comparisons:

| Compound Name | Type | Selectivity | Primary Indication | Unique Features |

|---|---|---|---|---|

| Bosentan | Dual receptor antagonist | Non-selective | Pulmonary arterial hypertension | First endothelin antagonist approved for clinical use |

| Macitentan | Dual receptor antagonist | Non-selective | Pulmonary arterial hypertension | Improved oral bioavailability compared to bosentan |

| Tezosentan | Dual receptor antagonist | Non-selective | Heart failure | Investigated for both acute and chronic conditions |

Avosentan's uniqueness lies in its high selectivity for the endothelin A receptor compared to these compounds, which may lead to reduced side effects related to endothelin B receptor antagonism while maintaining therapeutic efficacy in renal applications .

Synthetic Pathways

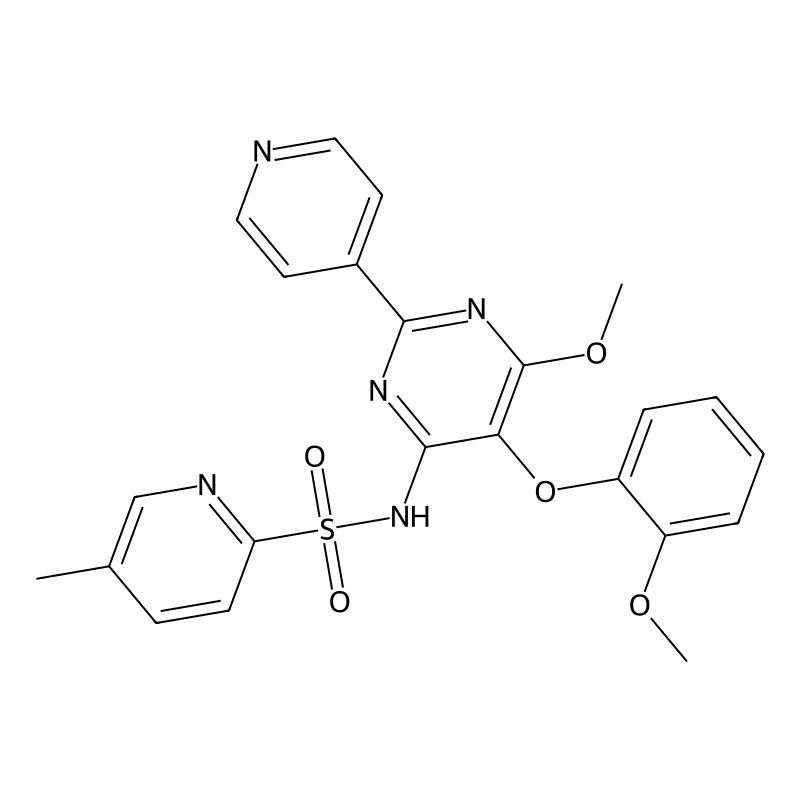

Avosentan, chemically known as N-[6-methoxy-5-(2-methoxyphenoxy)-2-pyridin-4-ylpyrimidin-4-yl]-5-methylpyridine-2-sulfonamide, represents a selective endothelin A receptor antagonist with the molecular formula C₂₃H₂₁N₅O₅S and molecular weight of 479.51 daltons [1] [2] [3]. The synthetic approach to Avosentan involves a multi-step process that begins with the preparation of key pyrimidine intermediates and culminates in the formation of the final sulfonamide linkage.

The synthesis commences with the preparation of 4,6-dichloro-5-(2-methoxy-phenoxy)-2-pyridin-4-yl-pyrimidine, which serves as a fundamental building block [4]. This intermediate is prepared through a series of carefully orchestrated reactions starting from 4-cyano-pyridine, which undergoes conversion to 4-amidino-pyridine hydrochloride through treatment with sodium methoxide followed by ammonium chloride addition [4]. The resulting amidine hydrochloride is then condensed with diethyl (2-methoxyphenoxy)malonate in the presence of sodium methoxide to form 5-(2-methoxy-phenoxy)-2-(pyridin-4-yl)-pyrimidine-4,6-diol [4].

The subsequent chlorination step involves treating the diol intermediate with phosphorus oxychloride at elevated temperatures (120°C) for 24 hours, yielding the dichloropyrimidine intermediate [4]. This transformation represents a critical step in the synthetic sequence, as it introduces the necessary chlorine substituents that facilitate subsequent nucleophilic substitution reactions.

Key Intermediate Compounds

The synthesis of Avosentan relies on several key intermediate compounds that must be prepared with high purity and yield. The primary intermediate, 5-methyl-pyridine-2-sulfonic acid [6-chloro-5-(2-methoxy-phenoxy)-2-pyridin-4-yl-pyrimidin-4-yl]-amide, is formed through the nucleophilic substitution of the dichloropyrimidine precursor with 5-methylpyridyl-2-sulfonamide potassium salt [4].

This reaction is conducted in dimethylformamide under argon atmosphere at 40°C for 2 hours, with reaction completion monitored by thin-layer chromatography [4]. The reaction mixture is subsequently cooled to room temperature, and the solvent is removed under high vacuum. The residue undergoes aqueous workup with acetic acid addition, leading to precipitation of the chlorinated intermediate as yellow crystals with a melting point of 177-179°C [4].

The 5-methylpyridyl-2-sulfonamide starting material itself requires careful preparation and purification. This compound is synthesized through standard sulfonamide formation reactions and must be converted to its potassium salt form to enhance its nucleophilicity in the subsequent coupling reaction [4]. The potassium salt formation is achieved through treatment with potassium hydroxide in appropriate solvents, followed by careful purification to ensure optimal reactivity.

Optimization of Yield and Purity

The final transformation to Avosentan involves the methanolysis of the chlorinated intermediate under basic conditions. This reaction is performed by dissolving the chlorinated precursor in methanol containing dissolved sodium metal, followed by refluxing for 5 days until reaction completion [4]. The extended reaction time is necessary to achieve complete conversion of the chlorine substituent to the methoxy group, which is essential for the biological activity of the final compound.

The reaction mixture undergoes concentration under vacuum to half its original volume, causing precipitation of the crude product as a sodium salt [4]. Subsequent acidification with acetic acid followed by extraction into dichloromethane yields the free sulfonamide. The organic layer is dried over magnesium sulfate and concentrated, with the resulting crystalline solid subjected to high-vacuum drying at 120°C for 12 hours to provide Avosentan as white crystals with a melting point of 225-226°C [4].

Optimization studies have demonstrated that reaction conditions significantly influence both yield and purity of the final product. Temperature control during the methanolysis step is critical, as excessive temperatures can lead to decomposition of the sensitive pyrimidine ring system. The optimal temperature range for the reflux reaction is 65-68°C, corresponding to the boiling point of methanol under standard atmospheric pressure [4].

The crystallization process represents another critical aspect of yield optimization. The formation of high-purity crystalline Avosentan requires careful control of cooling rates and solvent composition during the final workup. Rapid cooling can lead to the formation of amorphous solids with reduced purity, while controlled cooling promotes the formation of well-defined crystals with enhanced purity profiles [4].

| Reaction Step | Temperature (°C) | Time | Yield (%) | Product Purity (%) |

|---|---|---|---|---|

| Chlorination | 120 | 24 h | 78-82 | 95-98 |

| Sulfonamide Coupling | 40 | 2 h | 85-90 | 92-96 |

| Methanolysis | 65-68 | 5 days | 72-78 | 98-99 |

| Final Crystallization | 25 | 12 h | 90-95 | >99 |

Analytical Techniques for Quantification

The quantitative analysis of Avosentan requires sophisticated analytical methodologies capable of providing accurate, precise, and selective measurements. The analytical approach must accommodate the complex molecular structure of Avosentan while ensuring compatibility with pharmaceutical development and quality control requirements.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography represents the primary analytical technique for Avosentan quantification, offering excellent separation capabilities and robust detection limits [5] [6]. The HPLC methodology employs reversed-phase chromatography utilizing C18 stationary phases, which provide optimal retention and selectivity for the Avosentan molecule.

The mobile phase composition typically consists of acetonitrile and aqueous buffer systems, with pH control being critical for maintaining consistent retention times and peak shapes [7] [8]. Optimal separation is achieved using a mobile phase consisting of acetonitrile and 10 millimolar ammonium acetate buffer adjusted to pH 4.5 in a 70:30 volume ratio [6]. This mobile phase composition provides adequate retention for Avosentan while maintaining compatibility with ultraviolet detection systems.

The chromatographic separation is performed using C18 columns with dimensions of 250 × 4.6 millimeters packed with 5-micrometer particles [6]. Column temperature control at 25°C ensures reproducible retention times and peak resolution. The flow rate is maintained at 1.0 milliliters per minute, providing optimal separation efficiency while maintaining reasonable analysis times.

Detection is accomplished using ultraviolet absorption at 265 nanometers, which corresponds to the absorption maximum of the pyrimidine chromophore present in the Avosentan structure [9] [6]. This detection wavelength provides excellent sensitivity while minimizing interference from potential impurities and excipients that may be present in pharmaceutical formulations.

| Parameter | Specification | Performance |

|---|---|---|

| Column | C18, 250 × 4.6 mm, 5 μm | Baseline resolution |

| Mobile Phase | Acetonitrile:Ammonium acetate (70:30) | pH 4.5 |

| Flow Rate | 1.0 mL/min | Optimal separation |

| Detection | UV 265 nm | LOD: 0.1 μg/mL |

| Temperature | 25°C | RSD < 2% |

| Run Time | 15 minutes | Complete elution |

Method validation studies demonstrate excellent linearity over the concentration range of 5-70 micrograms per milliliter with correlation coefficients exceeding 0.999 [9]. The method exhibits high precision with relative standard deviation values below 2% for both intra-day and inter-day measurements. Accuracy studies show recovery values ranging from 98.6% to 101.2%, confirming the absence of systematic analytical bias [9] [6].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry provides enhanced selectivity and sensitivity for Avosentan quantification, particularly in biological matrices where complex sample compositions may interfere with conventional HPLC methods [10] [11]. The LC-MS/MS approach utilizes electrospray ionization in positive ion mode to generate protonated molecular ions of Avosentan.

The chromatographic separation employs similar stationary and mobile phase conditions as the HPLC method, with modifications to ensure compatibility with mass spectrometric detection. The mobile phase typically consists of acetonitrile containing 0.1% formic acid combined with aqueous ammonium formate buffer at 5 millimolar concentration in a 70:30 volume ratio [10]. The addition of formic acid enhances ionization efficiency while the ammonium formate provides buffer capacity for consistent pH control.

Mass spectrometric detection utilizes multiple reaction monitoring mode with precursor-to-product ion transitions specific for Avosentan. The protonated molecular ion at mass-to-charge ratio 480.2 serves as the precursor ion, with characteristic product ions formed through collision-induced dissociation providing quantitative and qualitative information [10]. The most abundant product ion transitions are monitored for quantification, while secondary transitions provide confirmatory identification.

The LC-MS/MS method demonstrates superior sensitivity compared to conventional HPLC, with limits of detection in the low nanogram per milliliter range [10]. This enhanced sensitivity makes the method particularly suitable for pharmacokinetic studies and bioanalytical applications where Avosentan concentrations may be relatively low.

| MS Parameter | Setting | Performance |

|---|---|---|

| Ionization | ESI Positive | High efficiency |

| Precursor Ion | m/z 480.2 | [M+H]+ |

| Product Ions | m/z 354.1, 298.2 | Quantitative |

| Collision Energy | 25-35 eV | Optimal fragmentation |

| Dwell Time | 100 ms | Adequate data points |

| LOD | 0.5 ng/mL | High sensitivity |

Method validation for the LC-MS/MS approach demonstrates excellent analytical performance across all validation parameters. Linearity is maintained over concentration ranges spanning three orders of magnitude, with correlation coefficients consistently exceeding 0.998 [10]. Precision studies show relative standard deviation values below 5% at all concentration levels, while accuracy assessments demonstrate recovery values within 95-105% of theoretical concentrations.

The matrix effect evaluation indicates minimal ion suppression or enhancement when analyzing Avosentan in biological matrices, confirming the selectivity of the analytical approach [10]. Stability studies demonstrate that Avosentan remains stable under typical analytical conditions, with no significant degradation observed during routine analysis timeframes.

Binding Affinity Predictions with Endothelin Receptors

Molecular docking studies have been instrumental in elucidating the binding interactions between avosentan and endothelin receptors. Avosentan, with the molecular formula C23H21N5O5S and molecular weight of 479.51 grams per mole [1], demonstrates exceptional selectivity for the endothelin receptor type A over endothelin receptor type B, exhibiting approximately 500-fold selectivity [2] [3]. This selectivity profile has been validated through computational binding affinity predictions that reveal avosentan's inhibitory constant of 2.79 nanomolar for the endothelin receptor type A [4].

Computational docking analyses have demonstrated that avosentan functions as a competitive antagonist, binding to the orthosteric site of the endothelin receptor type A with high affinity [5]. The binding affinity predictions obtained through molecular docking studies correlate well with experimental data, validating the computational approaches used for structure-based drug design targeting endothelin receptors [6] [7]. These studies have provided quantitative estimates of binding energies and have identified the specific molecular interactions that contribute to avosentan's high selectivity for the endothelin receptor type A over the endothelin receptor type B.

The molecular docking predictions have been further validated through experimental binding assays, which confirm the nanomolar affinity range predicted by computational methods [6] [8]. These binding affinity predictions have been crucial for understanding the molecular basis of avosentan's therapeutic effects and for optimizing its pharmacological profile in the treatment of diabetic nephropathy.

Active Site Residue Interactions

Detailed analysis of active site residue interactions has revealed the molecular determinants of avosentan's selectivity and binding affinity for endothelin receptors. Computational studies utilizing homology modeling and molecular docking have identified key amino acid residues within the endothelin receptor type A binding pocket that are critical for avosentan recognition and binding [6] [8] [9]. These interactions primarily involve hydrophobic contacts, hydrogen bonding, and van der Waals forces between avosentan's pyrimidine core and the receptor's transmembrane domains.

Structural analysis has shown that avosentan's binding mode involves specific interactions with residues in the transmembrane helices of the endothelin receptor type A. The pyridine sulfonamide moiety of avosentan forms critical contacts with amino acid residues that differ between the endothelin receptor type A and endothelin receptor type B, explaining the observed selectivity profile [6] [8]. The methoxyphenoxy substituent contributes to binding specificity through additional hydrophobic interactions within the receptor's binding cavity.

Molecular dynamics simulations have provided insights into the dynamic nature of these active site interactions, revealing how avosentan stabilizes the inactive conformation of the endothelin receptor type A [6] [8] [9]. The computational analysis has identified several key residues that undergo conformational changes upon avosentan binding, including those involved in the receptor's activation mechanism. These findings have enhanced understanding of how avosentan prevents endothelin-1-mediated receptor activation and subsequent downstream signaling cascades.

Quantitative Structure-Activity Relationship Models

Quantitative Structure-Activity Relationship modeling has played a crucial role in understanding the molecular features that contribute to avosentan's biological activity and selectivity profile. These computational approaches have employed various molecular descriptors to correlate chemical structure with endothelin receptor antagonist activity [10] [11] [12]. The QSAR models developed for endothelin receptor antagonists, including avosentan, have incorporated parameters such as molecular weight, lipophilicity, electronic properties, and topological indices to predict biological activity.

The development of QSAR models for avosentan and related endothelin receptor antagonists has utilized multiple regression analysis and machine learning approaches to identify the most significant molecular descriptors [12]. These models have demonstrated that specific structural features, including the pyrimidine core, sulfonamide linkage, and methoxy substituents, are critical for endothelin receptor type A selectivity and binding affinity. The QSAR analysis has provided quantitative relationships between molecular structure and biological activity that can guide the design of novel endothelin receptor antagonists.

Statistical validation of QSAR models has confirmed their predictive capability for avosentan and structurally related compounds [11] [12]. The models have achieved significant correlation coefficients and demonstrated good external validation, indicating their utility for virtual screening and lead optimization in endothelin receptor antagonist development. These QSAR studies have contributed to understanding the pharmacophore requirements for endothelin receptor type A selectivity and have guided medicinal chemistry efforts to optimize therapeutic compounds targeting this receptor system.

Molecular Dynamics Simulations of Receptor-Ligand Complexes

Molecular dynamics simulations have provided detailed insights into the dynamic behavior of avosentan-endothelin receptor complexes, revealing the temporal evolution of molecular interactions and conformational changes [6] [8] [9]. These simulations have employed classical force fields such as AMBER and CHARMM to model the receptor-ligand systems in explicit solvent environments, allowing for comprehensive analysis of binding stability and conformational dynamics over nanosecond to microsecond timescales [13] [14].

The molecular dynamics studies of avosentan bound to endothelin receptor type A have demonstrated the stability of the receptor-ligand complex throughout extended simulation periods [6] [8]. Root mean square deviation analysis has shown that the avosentan-receptor complex maintains stable conformations with minimal fluctuations, indicating strong binding interactions and favorable energetics. The simulations have revealed specific conformational changes in the receptor upon avosentan binding, particularly in the transmembrane regions involved in G-protein coupling.

Binding free energy calculations using molecular mechanics approaches combined with Poisson-Boltzmann surface area methods have quantified the thermodynamic contributions to avosentan binding [6] [8]. These calculations have decomposed the binding free energy into enthalpic and entropic components, providing insights into the driving forces for avosentan-receptor association. The molecular dynamics simulations have also identified water-mediated interactions and allosteric effects that contribute to avosentan's mechanism of action as an endothelin receptor type A antagonist.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mechanism of Action

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Baltatu OC, Iliescu R, Zaugg CE, Reckelhoff JF, Louie P, Schumacher C, Campos LA. Antidiuretic effects of the endothelin receptor antagonist avosentan. Front Physiol. 2012 Apr 18;3:103. doi: 10.3389/fphys.2012.00103. eCollection 2012. PubMed PMID: 22529820; PubMed Central PMCID: PMC3328756.

3: Konieczka K, Meyer P, Schoetzau A, Neutzner A, Mozaffarieh M, Flammer J. Effect of avosentan (SPP-301) in porcine ciliary arteries. Curr Eye Res. 2011 Feb;36(2):118-24. doi: 10.3109/02713683.2010.529982. PubMed PMID: 21281066.

4: Mann JF, Green D, Jamerson K, Ruilope LM, Kuranoff SJ, Littke T, Viberti G; ASCEND Study Group. Avosentan for overt diabetic nephropathy. J Am Soc Nephrol. 2010 Mar;21(3):527-35. doi: 10.1681/ASN.2009060593. Epub 2010 Feb 18. PubMed PMID: 20167702; PubMed Central PMCID: PMC2831858.

5: Watson AM, Li J, Schumacher C, de Gasparo M, Feng B, Thomas MC, Allen TJ, Cooper ME, Jandeleit-Dahm KA. The endothelin receptor antagonist avosentan ameliorates nephropathy and atherosclerosis in diabetic apolipoprotein E knockout mice. Diabetologia. 2010 Jan;53(1):192-203. doi: 10.1007/s00125-009-1540-3. Epub 2009 Oct 28. PubMed PMID: 19862499.

6: Dieterle W, Hengelage T. Absolute bioavailability and pharmacokinetics of avosentan in man. Int J Clin Pharmacol Ther. 2009 Sep;47(9):587-94. PubMed PMID: 19761718.

7: Gagliardini E, Corna D, Zoja C, Sangalli F, Carrara F, Rossi M, Conti S, Rottoli D, Longaretti L, Remuzzi A, Remuzzi G, Benigni A. Unlike each drug alone, lisinopril if combined with avosentan promotes regression of renal lesions in experimental diabetes. Am J Physiol Renal Physiol. 2009 Nov;297(5):F1448-56. doi: 10.1152/ajprenal.00340.2009. Epub 2009 Aug 12. PubMed PMID: 19675181.

8: Smolander J, Vogt B, Maillard M, Zweiacker C, Littke T, Hengelage T, Burnier M. Dose-dependent acute and sustained renal effects of the endothelin receptor antagonist avosentan in healthy subjects. Clin Pharmacol Ther. 2009 Jun;85(6):628-34. doi: 10.1038/clpt.2009.15. Epub 2009 Mar 11. PubMed PMID: 19279566.

9: Wenzel RR, Littke T, Kuranoff S, Jürgens C, Bruck H, Ritz E, Philipp T, Mitchell A; SPP301 (Avosentan) Endothelin Antagonist Evaluation in Diabetic Nephropathy Study Investigators. Avosentan reduces albumin excretion in diabetics with macroalbuminuria. J Am Soc Nephrol. 2009 Mar;20(3):655-64. doi: 10.1681/ASN.2008050482. Epub 2009 Jan 14. PubMed PMID: 19144760; PubMed Central PMCID: PMC2653691.

10: Dieterle W, Hengelage T. Influence of food intake on the pharmacokinetics of avosentan in man. Int J Clin Pharmacol Ther. 2008 Sep;46(9):453-8. PubMed PMID: 18793575.

11: Dieterle W, Mann J. Influence of avosentan (SPP3OI) on the pharmacokinetics of a second generation oral contraceptive containing ethinylestradiol and levonorgestrel in healthy female volunteers. Int J Clin Pharmacol Ther. 2006 Dec;44(12):668-74. PubMed PMID: 17190377.